molecular formula C23H22BrN3O3S B11424425 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11424425
M. Wt: 500.4 g/mol
InChI Key: HCSISWXPHKRAQR-UHFFFAOYSA-N
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Description

The compound’s full name is quite a mouthful, so let’s break it down. It belongs to the class of pyrido[2,1-b][1,3,5]thiadiazine derivatives. Here’s a simplified representation:

Compound=8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile\text{Compound} = \text{this compound} Compound=this compound

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are scarce in the literature, we can infer that it involves multi-step reactions. Key steps likely include cyclization, functional group transformations, and nitrile formation.

Industrial Production:: Industrial-scale synthesis typically optimizes efficiency and yield. Researchers may employ microwave-assisted reactions, flow chemistry, or solid-phase synthesis. proprietary methods may limit detailed information.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenolic hydroxyl group could undergo oxidation (e.g., with chromic acid) to form a quinone.

    Reduction: Reduction of the nitrile group (e.g., with LiAlH₄) may yield an amine.

    Substitution: The bromine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols).

Common Reagents::

    Oxidation: Chromic acid (H₂CrO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products:: The specific products depend on reaction conditions. Potential products include substituted phenols, amines, and derivatives of the pyrido[2,1-b][1,3,5]thiadiazine core.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a scaffold for designing novel compounds.

    Medicinal Chemistry: Exploration of its pharmacophore for drug development.

Biology and Medicine::

    Biological Activity: Investigating its effects on cellular pathways.

    Drug Discovery: Screening for potential therapeutic agents.

Industry::

    Materials Science:

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related pyrido[2,1-b][1,3,5]thiadiazines. Notable compounds include and .

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C23H22BrN3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22BrN3O3S/c1-3-30-20-9-15(8-19(24)22(20)29)17-10-21(28)27-12-26(13-31-23(27)18(17)11-25)16-6-4-14(2)5-7-16/h4-9,17,29H,3,10,12-13H2,1-2H3

InChI Key

HCSISWXPHKRAQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)C)Br)O

Origin of Product

United States

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